Isopropyl 3-hydroxybenzoate
Overview
Description
Isopropyl 3-hydroxybenzoate, also known as propan-2-yl 3-hydroxybenzoate, is a chemical compound with the molecular formula C10H12O3 . It is used in various applications due to its properties .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is1S/C10H12O3/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7,11H,1-2H3
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 3 and a Topological Polar Surface Area of 46.5 Ų .Scientific Research Applications
Corrosion Inhibition in Stainless Steel
Isopropyl 3-hydroxybenzoate, also known as 3-hydroxybenzoic acid, has been explored as a corrosion inhibitor for AISI 316L stainless steel in environmentally-friendly pickling solutions. Studies have shown that the efficiency of 3-hydroxybenzoic acid as a corrosion inhibitor increases with its concentration, and the Frumkin isotherm model best describes its inhibition mechanism (Narváez, Cano, & Bastidas, 2005).
Antibacterial Properties
Research has indicated that isopropyl p-hydroxybenzoate, synthesized using toluene-p-sulfomoc acid as a catalyst, exhibits strong antibacterial properties, particularly effective against bacteria in rancid creamery products (Chen Zhong-sheng, 2006).
Analytical Method Development
Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, a compound related to this compound, has been a subject of analytical method development in pharmacokinetics. High-performance liquid chromatography-electrospray ion-trap mass spectrometry (HPLC-ESI-MSn) has been established for its determination in plasma and tissue in rabbits (Zheng Xiao-hui, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Isopropyl 3-hydroxybenzoate, also known as Isopropyl paraben, is a derivative of hydroxybenzoic acid It’s known that hydroxybenzoates can interact with various enzymes and proteins in microbial cells .
Mode of Action
It’s known that hydroxybenzoates can disrupt the cell membrane and denature proteins within microbial cells . They can also inhibit the activity of respiratory enzymes and electron transport systems .
Biochemical Pathways
This compound is likely metabolized through similar pathways as other hydroxybenzoates. For instance, 3-hydroxybenzoate, a structurally similar compound, is known to be metabolized through the gentisate pathway . In this pathway, 3-hydroxybenzoate is converted by 3-hydroxybenzoate 6-hydroxylase, an NADH-dependent flavoprotein, into gentisate . Gentisate then enters the tricarboxylic acid (TCA) cycle .
Pharmacokinetics
A study on p-hydroxybenzoic acid, a similar compound, showed that it was quickly absorbed and eliminated in mice and cynomolgus monkeys after oral administration . It was also widely distributed in tissues, with the highest concentration in the kidney and liver .
Result of Action
Hydroxybenzoates are known to have antimicrobial properties, disrupting cell membranes and denaturing proteins within microbial cells .
Biochemical Analysis
Biochemical Properties
Isopropyl 3-hydroxybenzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with hydroxybenzoate synthase, an enzyme involved in the biosynthesis of hydroxybenzoic acids . These interactions are crucial for the compound’s role in metabolic pathways, influencing the synthesis and degradation of aromatic compounds. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, affecting their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, hydroxybenzoic acids, including this compound, have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress . Additionally, these compounds can affect the expression of genes involved in inflammatory responses, thereby influencing cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use. For example, it may inhibit enzymes involved in the degradation of hydroxybenzoic acids, thereby increasing their concentration and activity within the cell . These interactions can lead to changes in gene expression, particularly genes involved in metabolic pathways and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis and degradation of aromatic compounds. It interacts with enzymes such as hydroxybenzoate synthase and other enzymes in the shikimic acid pathway . These interactions can affect the flux of metabolites through these pathways, influencing the overall metabolic balance within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its availability and activity. The transport mechanisms ensure that this compound reaches its target sites within the cell, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . The localization of this compound can affect its activity and function, as it interacts with different biomolecules in various cellular environments.
properties
IUPAC Name |
propan-2-yl 3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANDBVAFPVUVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342077 | |
Record name | Isopropyl 3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53631-77-9 | |
Record name | Isopropyl 3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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